N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
Description
N-{5-[(2-Methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide (CAS: 866011-01-0) is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 2-methylbenzylthio group at the 5-position and a benzenesulfonamide moiety at the 3-position. Its molecular formula is C₁₇H₁₈N₄O₂S₂, with a molecular weight of 374.49 g/mol . The structural combination of a triazole ring (known for metabolic stability) and a sulfonamide group (a classic pharmacophore in drug design) makes it a promising candidate for further therapeutic development .
Properties
IUPAC Name |
N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-12-7-5-6-8-13(12)11-23-16-17-15(18-19-16)20-24(21,22)14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEQUMCFJAHDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140893 | |
| Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866011-02-1 | |
| Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866011-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the sulfanyl-triazole intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is studied for its use as a fungicide and herbicide, providing protection against various plant diseases and pests.
Material Science: It is explored for its role in the development of new materials with unique properties, such as polymers and coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzenesulfonamide group contribute to its binding affinity and specificity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related sulfonamide-triazole derivatives:
Key Observations :
Structural Variations and Bioactivity: The replacement of the triazole-thio group with an oxazole-sulfamoyl moiety (as in ) reduces steric bulk but may compromise target binding affinity due to the loss of sulfur-mediated hydrophobic interactions. Compounds with 2-aminothiazole-triazole hybrids (e.g., 9g ) exhibit enhanced tyrosinase inhibition, suggesting that electron-rich thiazole rings improve enzyme interaction. The target compound lacks this feature, which may limit its efficacy against tyrosinase. Phenoxybenzene sulfonamide derivatives () prioritize aromatic stacking interactions, whereas the 2-methylbenzyl group in the target compound offers a balance of hydrophobicity and steric hindrance.
Molecular Weight and Drug-Likeness :
- The target compound (374.49 g/mol) adheres to Lipinski’s rule of five (molecular weight <500), unlike 9g (480.6 g/mol), which may face bioavailability challenges .
- The methylsulfanyl substituent in reduces molecular weight (328.45 g/mol) but may decrease metabolic stability compared to the target compound’s benzylthio group.
Synthetic Feasibility: The target compound’s synthesis likely involves coupling 5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazole-3-amine with benzenesulfonyl chloride, a method analogous to routes described for related sulfonamides . In contrast, 9g requires multi-step functionalization of 2-aminothiazole, increasing synthetic complexity.
Research Findings and Implications
- Antimicrobial Potential: While the target compound’s exact activity remains uncharacterized, analogs like with sulfamoyl-oxazole groups show moderate antimicrobial activity, suggesting that the triazole-thio group in the target may enhance potency against Gram-positive pathogens .
- Enzyme Inhibition: The absence of a 2-aminothiazole moiety (as in 9g) likely limits the target compound’s tyrosinase inhibitory effects. However, its benzenesulfonamide group could confer carbonic anhydrase inhibition, a common trait of sulfonamides .
- SAR Insights :
- Hydrophobic substituents (e.g., 2-methylbenzyl) on the triazole-thio group improve membrane permeability.
- Sulfonamide positioning at the triazole’s 3-position optimizes hydrogen bonding with biological targets .
Biological Activity
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is C16H16N4O2S2, with a molecular weight of approximately 360.45 g/mol. The compound features a triazole ring, which is known for its pharmacological relevance, particularly in the development of antifungal and anticancer agents.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
Case Study: In Vitro Testing
A study investigated the cytotoxic effects of several triazole derivatives on A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values lower than those of standard drugs like doxorubicin. Specifically, structural modifications in the triazole ring enhanced the anticancer activity, suggesting a structure-activity relationship (SAR) that could be applied to optimize therapeutic efficacy .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as carbonic anhydrases (CAs). Compounds related to this compound have shown promising inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential applications in targeting tumor microenvironments where CA IX is overexpressed .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been explored. Derivatives similar to this compound demonstrated significant activity against various bacterial strains. The mechanism often involves disrupting bacterial growth through enzyme inhibition or interference with metabolic pathways .
Data Table: Biological Activities Summary
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies indicate that the compound interacts primarily through hydrophobic contacts and hydrogen bonding, which are crucial for its inhibitory effects on targeted enzymes and receptors .
Q & A
Basic: What are the optimized synthetic routes for N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., using methanol or ethanol as solvents with catalytic acetic acid) .
- Step 2: Sulfonylation via coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the benzenesulfonamide group .
- Step 3: Purification via column chromatography or recrystallization. Purity is validated using HPLC (>95%) and TLC (e.g., chloroform:methanol 7:3 ratio) .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents (e.g., methylbenzyl and triazole protons at δ 2.4–3.1 ppm and δ 7.8–8.2 ppm, respectively) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–S bond: 1.76–1.82 Å; triazole ring planarity) and confirms stereochemistry .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., m/z 415.12 [M+H]+) .
Advanced: How can computational methods (e.g., DFT) predict the compound’s tautomerism and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates energy differences between tautomers (e.g., thione vs. thiol forms of triazole) and optimizes geometries using B3LYP/6-31G(d) basis sets .
- Molecular Electrostatic Potential (MEP): Maps electron-deficient regions (e.g., sulfonamide sulfur) to predict nucleophilic attack sites .
Advanced: What strategies address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Replicate assays under controlled conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
- Structural Validation: Confirm batch consistency via XRD to rule out polymorphic variations affecting activity .
- Meta-Analysis: Cross-reference IC50 values from kinase inhibition studies to identify outliers due to assay sensitivity .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?
Methodological Answer:
- Variable Substituents: Modify the 2-methylbenzyl group (e.g., replace with halogenated or electron-withdrawing groups) and assess changes in logP and IC50 .
- Bioisosteric Replacement: Substitute the triazole ring with oxadiazole or pyrazole to evaluate binding affinity shifts .
- 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
Advanced: What challenges arise in X-ray crystallography of sulfonamide-triazole hybrids, and how are they resolved?
Methodological Answer:
- Crystal Packing Issues: Flexible sulfanyl groups reduce crystal quality. Solutions: Slow evaporation in DMSO/water mixtures .
- Disorder in Aromatic Rings: Refine using restraints (SHELXL) and high-resolution data (≤0.8 Å) .
- Hydrogen Bonding Networks: Identify S(6) ring motifs and π-π interactions (3.7–4.0 Å) to stabilize lattices .
Advanced: How can aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or glycoside groups at the sulfonamide nitrogen .
- Co-Crystallization: Use cyclodextrins or succinic acid to enhance solubility (e.g., 2.5-fold increase with β-cyclodextrin) .
- Micellar Encapsulation: Employ PEG-PLGA nanoparticles (size: 120–150 nm) for controlled release .
Advanced: How to validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to carbonic anhydrase IX (KD: 15–25 nM) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH = −12 to −18 kcal/mol) for sulfonamide-enzyme interactions .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in HEK293 cells at 42–45°C .
Advanced: How to resolve contradictory data on the compound’s antimicrobial vs. anticancer activity?
Methodological Answer:
- Dose-Dependent Studies: Test across concentrations (1–100 μM) to identify therapeutic windows (e.g., selective cytotoxicity at IC50 = 8 μM in MCF-7 cells vs. MIC = 32 μg/mL for S. aureus) .
- Mechanistic Profiling: Compare ROS generation (DCFH-DA assay) in cancer vs. bacterial cells .
- Transcriptomics: Analyze upregulated pathways (e.g., apoptosis genes in cancer vs. cell wall synthesis in bacteria) .
Advanced: How to interpret supramolecular interactions in crystal structures for drug design?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding: 30–35%, π-π: 10–15%) using CrystalExplorer .
- Topology Tools (Mercury): Map void volumes (<5% total) to assess packing efficiency .
- Energy Frameworks: Calculate lattice energies (E_total = −150 to −200 kJ/mol) to prioritize stable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
